molecular formula C18H21BrN2S B5380162 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5380162
M. Wt: 377.3 g/mol
InChI Key: IVYAIKNUAGENFY-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves the modulation of dopamine receptors, inhibition of nitric oxide synthase, and inhibition of acetylcholinesterase. These effects are mediated through the binding of the compound to specific receptors and enzymes in the brain and other tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine include the modulation of dopamine receptors, inhibition of nitric oxide synthase, and inhibition of acetylcholinesterase. These effects have been shown to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its high purity and high yield, as well as its potential applications in the development of drugs for the treatment of neurological disorders. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine. These include the development of more potent and selective compounds that target specific receptors and enzymes, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its potential applications in other areas of scientific research, such as cancer research and drug discovery.
Conclusion:
In conclusion, 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield of the final product. It has been shown to have various biochemical and physiological effects, including the modulation of dopamine receptors, inhibition of nitric oxide synthase, and inhibition of acetylcholinesterase. These effects make it a potential candidate for the development of drugs for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that may lead to the development of new drugs and treatments for various diseases and conditions.

Synthesis Methods

The synthesis of 1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction between 5-bromo-2-thiophenemethanol and 4-(3-phenyl-2-propen-1-yl)piperazine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, including the modulation of dopamine receptors, inhibition of nitric oxide synthase, and inhibition of acetylcholinesterase. These effects make it a potential candidate for the development of drugs for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2S/c19-18-9-8-17(22-18)15-21-13-11-20(12-14-21)10-4-7-16-5-2-1-3-6-16/h1-9H,10-15H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYAIKNUAGENFY-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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